2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-28(24,25)17-4-2-3-16-18(17)22-19(27-16)23-9-6-13(7-10-23)12-26-15-5-8-21-11-14(15)20/h2-5,8,11,13H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOJICAQSGCUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategy
The cyclization of 2-amino-4-mercaptobenzenesulfonic acid with a carbonyl source, such as chloroacetyl chloride, under basic conditions forms the benzothiazole ring. Subsequent oxidation or direct sulfonation introduces the methanesulfonyl group. Alternatively, pre-sulfonated intermediates may be used to streamline the synthesis. For example, treating 4-methanesulfonyl-2-aminothiophenol with thiophosgene in dichloromethane yields the benzothiazole core.
Key Reaction Conditions :
-
Solvent: Dichloromethane or dimethylformamide (DMF)
-
Temperature: 0–25°C
Introduction of the Methanesulfonyl Group
The methanesulfonyl group is introduced either before or after cyclization, depending on the stability of intermediates.
Direct Sulfonation
Post-cyclization sulfonation employs methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C. This method achieves regioselectivity at the 4-position due to the directing effect of the benzothiazole nitrogen.
Pre-Sulfonated Intermediates
Using pre-sulfonated aniline derivatives avoids side reactions. For instance, 4-methanesulfonyl-2-nitroaniline is reduced to the corresponding amine, followed by cyclization with carbon disulfide to form the benzothiazole core.
Yield Optimization :
Synthesis of the Piperidine Side Chain
The 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine moiety is synthesized separately and later coupled to the benzothiazole core.
Piperidine Substitution
Piperidine is alkylated at the 4-position using 3-chloropyridin-4-ol and a bromomethylating agent (e.g., dibromomethane) under basic conditions. The reaction proceeds via a Williamson ether synthesis:
Conditions :
Coupling of Benzothiazole and Piperidine Moieties
The final step involves coupling the benzothiazole core with the piperidine side chain via nucleophilic aromatic substitution (SNAr).
Activation of the Benzothiazole Core
The 2-position of the benzothiazole is activated by introducing a leaving group (e.g., chloride or bromide). Treatment with phosphorus oxychloride (POCl₃) converts the 2-hydroxyl group to a chloride.
SNAr Reaction
The piperidine derivative reacts with the activated benzothiazole in the presence of a base (e.g., potassium carbonate) to form the final product:
Optimization Insights :
-
Higher temperatures (100–120°C) improve reaction rates but may reduce selectivity.
-
Catalytic iodide (e.g., KI) enhances leaving group displacement.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using acetone/hexane gradients (20–50% acetone). High-performance liquid chromatography (HPLC) with a C18 column and ammonium acetate buffer further refines purity (>98%).
Spectroscopic Validation
-
¹H NMR : Peaks at δ 8.45 (pyridinyl H), δ 4.25 (OCH₂), and δ 3.15 (SO₂CH₃) confirm structural integrity.
-
LC-MS : Molecular ion peak at m/z 438.0 ([M+H]⁺) aligns with the molecular formula C₁₉H₂₀ClN₃O₃S₂.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Early methods faced para/meta sulfonation mixtures. Using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) ensures precise 4-position functionalization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative dechlorination when exposed to oxidizing agents.
Reduction: : Reduction reactions can modify the sulfonyl group to a sulfonamide or thiol, altering its biological properties.
Substitution: : Halogen substitution reactions on the pyridine ring with nucleophiles such as amines or thiols are common.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like sodium thiolate or ammonia in the presence of catalytic bases.
Major Products
Products include dechlorinated analogs, reduced sulfonyl derivatives, and substituted pyridine variants, each displaying distinct physical and chemical properties.
Scientific Research Applications
The compound is explored extensively in the fields of:
Chemistry: : Utilized in organic synthesis as a building block for complex molecules.
Biology: : Studied for its interaction with various biomolecules and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Used in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific enzymes or receptors in biological systems. Its structure allows it to fit into binding sites of target proteins, modulating their activity. Molecular docking studies suggest it can inhibit enzymes like kinases, impacting signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of benzothiazole derivatives often share piperidine or pyridine/pyrimidine motifs but differ in substituents and core heterocycles. Below is a detailed comparison with 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methylthiazole (CAS 2310141-27-4), a compound with notable structural similarities .
Structural and Functional Differences
| Feature | 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole | 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methylthiazole |
|---|---|---|
| Core Heterocycle | Benzothiazole (fused benzene and thiazole) | Thiazole (single-ring structure) |
| Position 2 Substituent | Piperidin-1-yl with (3-chloropyridin-4-yl)oxy)methyl | Piperidin-1-yl with (6-cyclopropylpyrimidin-4-yl)oxy)methyl |
| Position 4 Substituent | Methanesulfonyl (electron-withdrawing) | Methyl (electron-donating) |
| Aromatic Substituents | 3-Chloropyridine | 6-Cyclopropylpyrimidine |
| Molecular Weight | ~467.9 g/mol (estimated) | ~400.5 g/mol (estimated) |
Key Implications of Structural Variations
Methanesulfonyl at position 4 increases polarity and may improve aqueous solubility relative to the methyl group in the thiazole analog.
Piperidine Substituents :
- The 3-chloropyridine group in the target compound introduces steric and electronic effects distinct from the 6-cyclopropylpyrimidine in the analog. The cyclopropyl group in the latter may enhance metabolic stability by reducing oxidative degradation .
Conversely, the methanesulfonyl group in the target compound balances lipophilicity with polar interactions.
Hypothetical Activity Profiles
While direct pharmacological data for these compounds are unavailable, structural features suggest divergent biological behaviors:
- Target Compound : The benzothiazole core and methanesulfonyl group align with kinase inhibitor scaffolds (e.g., VEGFR or EGFR inhibitors), where electron-withdrawing groups enhance binding to ATP pockets.
- Analog Compound : The thiazole core and cyclopropylpyrimidine may favor antimicrobial or antiviral activity, as seen in related pyrimidine derivatives .
Biological Activity
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole (CAS Number: 2549028-33-1) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.86 g/mol. The structure features a benzothiazole core substituted with a piperidine and a chloropyridine moiety, which are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₄O₃S |
| Molecular Weight | 366.86 g/mol |
| CAS Number | 2549028-33-1 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in signal transduction pathways, particularly those related to cancer cell proliferation and inflammation.
Targeted Pathways
- Inhibition of Kinases : The compound appears to inhibit kinases involved in the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation.
- Anti-inflammatory Effects : It may modulate inflammatory responses by affecting cytokine production and immune cell activation.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
- Cell Viability Assays : In vitro tests showed that the compound reduced cell viability in human lung cancer cells (A549) with an IC50 value of approximately 5 µM.
Neuroprotective Effects
Research has also highlighted potential neuroprotective properties:
- Model Studies : In models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates.
Case Studies
-
Study on Lung Cancer Cells :
- Objective : To evaluate the antitumor effects on A549 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potent antitumor effects.
-
Neuroprotection in Animal Models :
- Objective : To assess the neuroprotective effects in a mouse model of Alzheimer's disease.
- Methodology : Mice received daily doses of the compound over four weeks.
- Results : Significant improvements in cognitive function were noted alongside reduced amyloid plaque formation.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the 3-chloropyridinyloxy moiety and sulfonylation for the methanesulfonyl group. Key intermediates, such as the piperidinylmethyl derivative, are synthesized under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purity is verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with residual solvents assessed using gas chromatography (GC) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Essential techniques include:
- IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons, piperidine ring conformation, and methanesulfonyl methyl groups.
- High-resolution mass spectrometry (HRMS) or EI-MS for molecular weight validation .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What preliminary biological screening strategies are used to assess its therapeutic potential?
Initial screens focus on receptor-binding assays (e.g., kinase or GPCR panels) and cytotoxicity studies (e.g., IC₅₀ in cancer cell lines). Dose-response curves are generated using automated liquid handling systems, with DMSO as a common solvent (≤0.1% final concentration to avoid solvent toxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized using computational and statistical methods?
Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches predict optimal solvent systems, catalysts, and temperatures. Statistical design of experiments (DoE) minimizes trial runs—for example, a central composite design evaluates temperature, stoichiometry, and reaction time interactions to maximize yield .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell line specificity) or compound stability. Mitigation strategies include:
- Replicating studies under standardized conditions (e.g., ATCC cell lines, controlled pH).
- Metabolite profiling (LC-MS) to rule out degradation artifacts.
- Meta-analysis of published data to identify confounding variables (e.g., solvent effects) .
Q. What methodologies are used to study its interaction with biological targets at the molecular level?
Advanced techniques include:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (KD) and stoichiometry.
- Molecular dynamics simulations to model ligand-receptor interactions (e.g., docking into homology models of target proteins).
- Cryo-EM or X-ray crystallography of co-crystallized compound-target complexes for structural insights .
Q. How can researchers design robust structure-activity relationship (SAR) studies?
SAR requires synthesizing analogs with systematic modifications (e.g., substituents on the benzothiazole or piperidine rings). Biological data are analyzed using multivariate regression or machine learning to identify critical pharmacophores. For example, replacing the 3-chloropyridinyl group with bulkier substituents may enhance selectivity .
Methodological Considerations Table
| Research Aspect | Recommended Methods | Key References |
|---|---|---|
| Synthetic Optimization | DoE, DFT calculations, parallel reactor systems | |
| Structural Analysis | X-ray crystallography, HRMS, 2D NMR (COSY/NOESY) | |
| Biological Target Engagement | SPR, ITC, molecular docking | |
| Data Contradiction Resolution | Meta-analysis, metabolite profiling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
